molecular formula C8H7F3O B1334202 1-Methyl-4-(trifluoromethoxy)benzene CAS No. 706-27-4

1-Methyl-4-(trifluoromethoxy)benzene

Cat. No. B1334202
CAS RN: 706-27-4
M. Wt: 176.14 g/mol
InChI Key: JUXFXYQUXNXVAA-UHFFFAOYSA-N
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Description

1-Methyl-4-(trifluoromethoxy)benzene is a chemical compound that is part of the benzene family, with a trifluoromethoxy group and a methyl group attached to the benzene ring. While the provided papers do not directly discuss this compound, they do provide insights into the properties and reactions of structurally related compounds, which can be used to infer some aspects of 1-Methyl-4-(trifluoromethoxy)benzene.

Synthesis Analysis

The synthesis of related fluorinated benzene derivatives often involves nucleophilic aromatic substitution reactions or palladium-catalyzed cross-coupling reactions. For example, sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized through aromatic nucleophilic substitution . Similarly, dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes were prepared via palladium-catalyzed double cross-coupling reactions . These methods could potentially be adapted for the synthesis of 1-Methyl-4-(trifluoromethoxy)benzene.

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives is often characterized by X-ray crystallography, as seen in the structural determination of 2-trifluoromethyl-1-[(2'-1H-tetrazle-5-yl-biphenyl-4-yl) methyl]-benzimidazole . The presence of fluorine atoms can influence the bond angles and electronic distribution within the molecule, potentially leading to unusual structural features.

Chemical Reactions Analysis

Fluorinated benzene compounds can participate in various chemical reactions. For instance, 1,2,4-Tris(trifluoromethyl)benzene undergoes selective lithiation followed by electrophilic substitution . This suggests that 1-Methyl-4-(trifluoromethoxy)benzene could also be amenable to lithiation, allowing for further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzene derivatives can be quite distinct due to the strong electronegativity of fluorine. For example, the photophysical properties of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes show that these compounds exhibit violet fluorescence in the solid state . The presence of trifluoromethyl groups can also affect the redox properties of benzene derivatives, as seen in the case of 3-[4-(trifluoromethyl)benzyl]-menadione, which does not inhibit the mitochondrial electron transport chain but acts as a redox-active subversive substrate . These insights could be relevant to understanding the properties of 1-Methyl-4-(trifluoromethoxy)benzene.

Scientific Research Applications

  • Organic Synthesis

    • This compound is used in the field of organic synthesis .
    • It’s used as a reagent for synthesis .
    • The specific methods of application or experimental procedures are not provided in the source .
    • The outcomes or results of the synthesis are not specified in the source .
  • Synthesis of Specific Compounds

    • “1-Bromo-4-(trifluoromethoxy)benzene” was used in the synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine .
    • The specific methods of application or experimental procedures are not provided in the source .
    • The outcomes or results of the synthesis are not specified in the source .

Safety And Hazards

The safety data sheet for a similar compound, 1-Bromo-4-(trifluoromethoxy)benzene, indicates that it causes severe skin burns and eye damage . It’s important to handle such compounds with care, using protective equipment and following safety protocols .

Future Directions

The trifluoromethoxy group is finding increased utility as a substituent in bioactives, but it is still perhaps the least well understood fluorine substituent in currency . Therefore, future research could focus on better understanding the properties and reactivity of this important substituent .

properties

IUPAC Name

1-methyl-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-6-2-4-7(5-3-6)12-8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXFXYQUXNXVAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375271
Record name 1-Methyl-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(trifluoromethoxy)benzene

CAS RN

706-27-4
Record name 1-Methyl-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethoxy)toluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EC Rodo, L Feng, M Jida, K Ehrhardt… - European Journal of …, 2016 - Wiley Online Library
A platform of synthetic methodologies has been established to access a focused library of polysubstituted 3‐benzylmenadione derivatives functionalized on the aromatic ring of the …

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